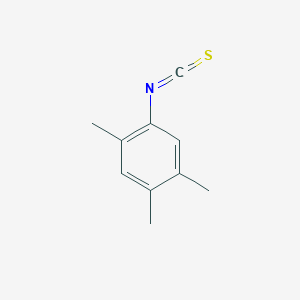

2,4,5-Trimethylphenyl isothiocyanate

Vue d'ensemble

Description

2,4,5-Trimethylphenyl isothiocyanate is an organic compound with the molecular formula C₁₀H₁₁NS. It is a derivative of phenyl isothiocyanate, characterized by the presence of three methyl groups attached to the benzene ring at the 2, 4, and 5 positions. This compound is known for its applications in organic synthesis and its potential biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,4,5-Trimethylphenyl isothiocyanate can be synthesized through various methods:

From Amines and Thiophosgene: This traditional method involves the reaction of 2,4,5-trimethylphenylamine with thiophosgene under controlled conditions.

From Amines and Carbon Disulfide: Another method involves the reaction of 2,4,5-trimethylphenylamine with carbon disulfide in the presence of a base such as di-tert-butyl dicarbonate and a catalyst like DMAP or DABCO.

From Isocyanides and Elemental Sulfur: A more sustainable approach involves the reaction of isocyanides with elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU, under moderate heating.

Industrial Production Methods

Industrial production of this compound typically employs the method involving isocyanides and elemental sulfur due to its sustainability and lower toxicity compared to traditional methods .

Analyse Des Réactions Chimiques

Types of Reactions

2,4,5-Trimethylphenyl isothiocyanate undergoes several types of chemical reactions:

Substitution Reactions: It can react with nucleophiles, such as amines, to form thiourea derivatives.

Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols

Catalysts: DMAP, DABCO, DBU

Solvents: Dimethylbenzene, γ-butyrolactone (GBL)

Conditions: Mild heating, nitrogen atmosphere for certain reactions

Major Products

The major products formed from these reactions include thiourea derivatives and other substituted isothiocyanates .

Applications De Recherche Scientifique

2,4,5-Trimethylphenyl isothiocyanate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2,4,5-trimethylphenyl isothiocyanate involves its ability to react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is attributed to the electrophilic nature of the isothiocyanate group, which can interact with nucleophilic sites on proteins and other biomolecules . These interactions can disrupt cellular processes and induce apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

2,4,5-Trimethylphenyl isothiocyanate can be compared with other isothiocyanates such as:

Phenyl isothiocyanate: Lacks the methyl groups, making it less sterically hindered and potentially more reactive.

Benzyl isothiocyanate: Contains a benzyl group instead of methyl groups, which can influence its reactivity and biological activity.

Sulforaphane: A naturally occurring isothiocyanate with well-documented anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological molecules .

Activité Biologique

2,4,5-Trimethylphenyl isothiocyanate (TMPI) is a member of the isothiocyanate family, which are known for their diverse biological activities. This compound has garnered attention due to its potential applications in cancer therapy, antimicrobial activity, and modulation of various biochemical pathways. This article delves into the biological activity of TMPI, exploring its mechanisms of action, effects on cellular processes, and relevant research findings.

Biochemical Pathways

TMPI exerts its biological effects primarily through interactions with cytochrome P450 (CYP) enzymes, which play a critical role in drug metabolism and detoxification processes. By inhibiting these enzymes, TMPI can alter the metabolism of various xenobiotics and endogenous compounds. Additionally, it modulates cellular signaling pathways involved in apoptosis and antioxidant responses.

Cellular Effects

Research indicates that TMPI influences cellular functions by affecting gene expression and cellular metabolism. Notably, it has been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic signals. This dual action makes TMPI a candidate for further investigation in cancer treatment strategies.

Anticancer Activity

Studies have demonstrated that TMPI can inhibit the growth of various cancer cell lines. For instance, it has been observed to induce cell cycle arrest and apoptosis in breast cancer cells through the activation of caspase pathways. The compound's ability to modulate metabolic pathways also suggests potential use as an adjunct therapy in oncology.

Antimicrobial Properties

TMPI exhibits notable antimicrobial activity against various pathogens. In a study focusing on aflatoxigenic fungi, TMPI was effective in inhibiting the growth of Aspergillus flavus, a significant food contaminant that poses health risks . This antifungal action underscores the potential application of TMPI in food preservation and safety.

Case Studies

- Cancer Cell Line Study : A study involving human breast cancer cell lines treated with TMPI showed a significant reduction in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis.

- Antifungal Efficacy : In another study, TMPI was tested alongside other isothiocyanates against A. flavus. The results indicated that TMPI effectively reduced both fungal growth and aflatoxin production, highlighting its potential as a natural preservative .

Dosage Effects

Research indicates that the biological effects of TMPI are dose-dependent. At lower concentrations, it may enhance antioxidant responses and reduce oxidative stress, while higher doses are more effective at inducing apoptosis in cancer cells .

Stability and Transport

The stability of TMPI under various conditions is crucial for its effectiveness. Studies indicate that while TMPI remains stable under controlled laboratory conditions, exposure to light or heat can lead to degradation. Furthermore, its transport within biological systems is mediated by specific transport proteins, influencing its bioavailability and efficacy.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

1-isothiocyanato-2,4,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-7-4-9(3)10(11-6-12)5-8(7)2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZONCTUVBZNCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)N=C=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172828 | |

| Record name | 2,4,5-Trimethylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19241-18-0 | |

| Record name | 2,4,5-Trimethylphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trimethylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19241-18-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.